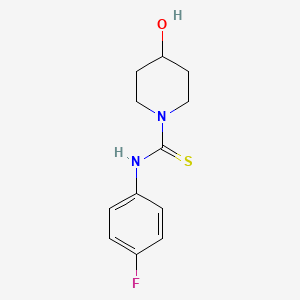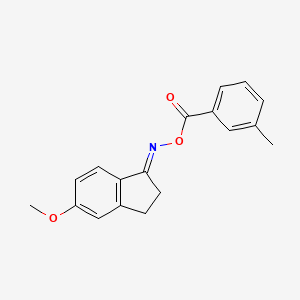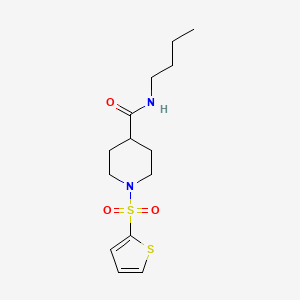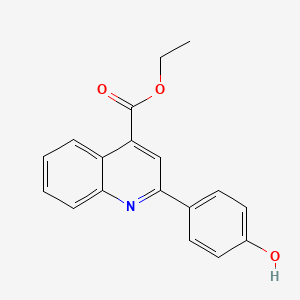
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as MIQC, is a chemical compound that has been widely used in scientific research due to its unique properties. MIQC is a hydrazone derivative of indole-3-carbaldehyde and quinoline, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions or other biomolecules. This compound has been shown to inhibit the activity of metalloproteins, which are enzymes that require metal ions for their function. This compound may also act as an antioxidant by scavenging free radicals and reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteins, the chelation of metal ions, and the scavenging of free radicals and reactive oxygen species. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease. This compound has also been shown to have antitumor effects in cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has several advantages for lab experiments, including its fluorescent properties, metal ion chelation ability, and antioxidant properties. This compound is also relatively easy to synthesize and has a high yield. However, this compound has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone. One direction is the development of this compound-based fluorescent probes for the detection and quantification of metal ions in biological samples. Another direction is the investigation of the therapeutic potential of this compound for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, the development of this compound-based metal ion chelators for the treatment of metal ion overload diseases such as Wilson's disease is another potential future direction.
Méthodes De Synthèse
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone can be synthesized using various methods, including condensation reaction, microwave-assisted synthesis, and one-pot synthesis. The most common method is the condensation reaction, which involves the reaction of indole-3-carbaldehyde and 4-methyl-2-quinolinyl hydrazine in the presence of a suitable solvent and a catalyst. The reaction produces this compound as a yellow solid with a high yield.
Applications De Recherche Scientifique
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe, metal ion chelator, and antioxidant. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. This compound has been used as a fluorescent probe for the detection and quantification of metal ions such as copper, iron, and zinc. This compound has also been used as a metal ion chelator for the treatment of metal ion overload diseases such as Wilson's disease. This compound has been shown to have antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-methyl-N-[(E)-(1-methylindol-3-yl)methylideneamino]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-14-11-20(22-18-9-5-3-7-16(14)18)23-21-12-15-13-24(2)19-10-6-4-8-17(15)19/h3-13H,1-2H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMVSDPSXZIQTG-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)

![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)

![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)
![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)

![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)
